molecular formula C18H24O8 B13858497 1,3-Adamantanedi(ethoxycarbonyl acetate)

1,3-Adamantanedi(ethoxycarbonyl acetate)

Cat. No.: B13858497
M. Wt: 368.4 g/mol
InChI Key: IOSDTCMYTIAIOW-UHFFFAOYSA-N
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Description

1,3-Adamantanedi(ethoxycarbonyl acetate): is a derivative of adamantane, a hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of ethoxycarbonyl acetate groups attached to the adamantane core. It is primarily used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Adamantanedi(ethoxycarbonyl acetate) can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromoadamantane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of 1,3-Adamantanedi(ethoxycarbonyl acetate) often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 1,3-Adamantanedi(ethoxycarbonyl acetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonyl groups to hydroxyl groups.

    Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

1,3-Adamantanedi(ethoxycarbonyl acetate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its unique structure.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 1,3-Adamantanedi(ethoxycarbonyl acetate) involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    1,3-Dehydroadamantane: Known for its high reactivity and used in the synthesis of functional adamantane derivatives.

    1,2-Disubstituted Adamantane Derivatives: Utilized in organic synthesis and material science.

    Diamondoids: Higher diamondoids like triamantane and tetramantane are used in advanced material applications

Uniqueness: 1,3-Adamantanedi(ethoxycarbonyl acetate) stands out due to its specific functional groups, which provide unique reactivity and versatility in various chemical reactions. Its applications in drug delivery and advanced materials further highlight its distinct properties .

Properties

Molecular Formula

C18H24O8

Molecular Weight

368.4 g/mol

IUPAC Name

bis(ethoxycarbonyl) adamantane-1,3-dicarboxylate

InChI

InChI=1S/C18H24O8/c1-3-23-15(21)25-13(19)17-6-11-5-12(7-17)9-18(8-11,10-17)14(20)26-16(22)24-4-2/h11-12H,3-10H2,1-2H3

InChI Key

IOSDTCMYTIAIOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC(=O)OCC

Origin of Product

United States

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